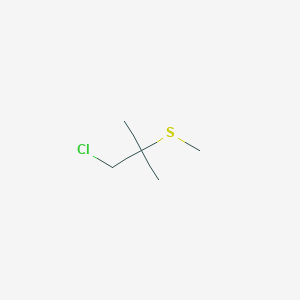

1-CHLORO-2-METHYL-2-(METHYLSULFANYL)PROPANE

Beschreibung

1-Chloro-2-methyl-2-(methylsulfanyl)propane is an organosulfur compound characterized by a chlorinated propane backbone substituted with a methyl group and a methylsulfanyl (SCH₃) moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the sulfide group and enhanced stability from the branched alkyl chain. Its reactivity is influenced by the electron-donating nature of the sulfide group, which contrasts with sulfones (oxidized sulfides) that exhibit electron-withdrawing effects .

Eigenschaften

IUPAC Name |

1-chloro-2-methyl-2-methylsulfanylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11ClS/c1-5(2,4-6)7-3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUTPESZACJEEER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19826-04-1 | |

| Record name | 1-chloro-2-methyl-2-(methylsulfanyl)propane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-2-(methylsulfanyl)propane can be synthesized through several methods. One common approach involves the reaction of 2-methyl-2-(methylsulfanyl)propanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

2-methyl-2-(methylsulfanyl)propanol+SOCl2→1-chloro-2-methyl-2-(methylsulfanyl)propane+SO2+HCl

Industrial Production Methods: In industrial settings, the production of 1-chloro-2-methyl-2-(methylsulfanyl)propane may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-2-methyl-2-(methylsulfanyl)propane undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-), resulting in the formation of 2-methyl-2-(methylsulfanyl)propanol.

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Typically carried out in polar solvents like water or alcohols, with the presence of a base to facilitate the reaction.

Oxidation: Conducted under controlled temperature and pH conditions to prevent over-oxidation.

Major Products:

Nucleophilic Substitution: 2-methyl-2-(methylsulfanyl)propanol.

Oxidation: 2-methyl-2-(methylsulfinyl)propane (sulfoxide) or 2-methyl-2-(methylsulfonyl)propane (sulfone).

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-methyl-2-(methylsulfanyl)propane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 1-chloro-2-methyl-2-(methylsulfanyl)propane exerts its effects depends on the specific application. For instance, in biochemical studies, it may act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. The molecular targets and pathways involved can vary, but typically include interactions with thiol groups and other nucleophilic centers.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

1-(Methylsulfanyl)-1-oxopropan-2-yl acetate (CAS 74586-09-7)

- Structural Differences : This compound features an acetate ester and a ketone group, unlike the chloro- and methyl-substituted propane backbone of the target compound. The presence of the carbonyl group increases polarity and reactivity toward nucleophiles.

- Functional Group Reactivity : The methylsulfanyl group in both compounds may participate in thioether-specific reactions (e.g., oxidation to sulfones). However, the acetate group in 74586-09-7 introduces additional hydrolysis susceptibility under acidic/basic conditions, a property absent in the chloro derivative .

Methylsulfonyl-Substituted Chalcones (e.g., 1a–c from )

- Electronic Effects : Chalcones with methylsulfonyl (SO₂CH₃) groups are more electron-deficient compared to the methylsulfanyl-containing target compound. This difference impacts their reactivity in cyclization or Michael addition reactions.

- Applications : Sulfonyl chalcones are often used in medicinal chemistry for anti-inflammatory or anticancer activity, whereas chloro-sulfide derivatives like the target compound may find utility in agrochemicals due to their lipophilicity and stability .

Sulfone Derivatives (e.g., GS-CA1 from )

- Hydrophobic Interactions : The methylsulfonyl group in GS-CA1 engages in hydrophobic interactions with proteins (e.g., HIV-1 capsid), whereas the methylsulfanyl group in the target compound may exhibit weaker binding due to reduced polarity.

- Synthetic Pathways : Sulfones typically require oxidation of sulfides (e.g., using H₂O₂ or peracids), a step unnecessary for sulfide synthesis. This adds complexity and cost to sulfone production compared to sulfide analogs .

Regioisomeric Sulfone Derivatives ()

- Reactivity and Selectivity : Sulfone nucleophiles attack bis-Michael acceptors like MQI preferentially at the ortho position due to protonation effects at low pH. In contrast, sulfide-containing compounds (e.g., the target) may exhibit different regioselectivity in nucleophilic substitutions due to their electron-donating nature .

Data Tables

Table 1: Key Properties of 1-Chloro-2-methyl-2-(methylsulfanyl)propane vs. Analogs

| Property | Target Compound | 1-(Methylsulfanyl)-1-oxopropan-2-yl acetate | Methylsulfonyl Chalcone |

|---|---|---|---|

| Functional Groups | Cl, SCH₃, CH₃ | SCH₃, COOAc, C=O | SO₂CH₃, C=O |

| Polarity | Moderate | High | High |

| Reactivity | Nucleophilic substitution | Ester hydrolysis, ketone reactions | Michael addition |

| Stability | High (branched alkyl chain) | Low (acid/base-sensitive) | Moderate |

Biologische Aktivität

1-Chloro-2-methyl-2-(methylsulfanyl)propane, also known as isobutyl chloride, is a chlorinated hydrocarbon with various industrial applications, including its use as a reagent in organic synthesis. Understanding its biological activity is crucial for assessing its safety and potential effects on human health and the environment.

- Molecular Formula : C4H9Cl

- Molecular Weight : 92.566 g/mol

- CAS Number : 513-36-0

- Boiling Point : 68°C to 69°C

- Density : 0.879 g/cm³

- Solubility : Miscible with water, alcohol, and diethyl ether

Biological Activity Overview

The biological activity of 1-chloro-2-methyl-2-(methylsulfanyl)propane has been investigated through various studies, focusing on its toxicological effects, mutagenicity, and carcinogenic potential.

Toxicological Studies

- Acute Toxicity : In animal studies, acute exposure to high doses has resulted in significant toxicity. For instance, Fischer 344 rats exposed to doses of 250 mg/kg bw showed necrosis of intestinal crypts and bone marrow hypoplasia at higher doses .

- Chronic Toxicity : Long-term studies indicate that chronic exposure leads to a marked decrease in survival rates among treated rodents. Mice administered with the compound exhibited a significant increase in forestomach neoplasms .

- Reproductive and Developmental Toxicity : Research indicates potential reproductive toxicity, with observed effects on the thymus and lymphatic systems in mice following prolonged exposure .

Mutagenicity and Carcinogenicity

- Mutagenic Effects : The compound has been shown to be mutagenic in bacterial assays (e.g., Salmonella typhimurium), indicating that it can induce genetic mutations under certain conditions .

- Carcinogenic Studies : In chronic carcinogenicity studies, both mice and rats developed tumors related to exposure to the compound. Specifically, male and female B6C3F1 mice displayed a significant increase in squamous-cell papillomas of the forestomach when treated with the compound over extended periods .

Case Study 1: Chronic Exposure in Rodents

A study involving B6C3F1 mice administered with varying doses (0, 100, or 200 mg/kg bw) over 102 weeks showed that survival rates significantly decreased compared to control groups. Histopathological evaluations revealed dose-dependent increases in neoplasms, indicating a clear link between exposure levels and tumor development .

Case Study 2: Mutagenicity Testing

In mutagenicity tests involving Drosophila melanogaster, adult males fed with high concentrations of the compound exhibited increased frequencies of sex-linked recessive lethal mutations, further supporting its potential as a mutagen .

Summary of Findings

| Study Type | Organism | Dose (mg/kg bw) | Key Findings |

|---|---|---|---|

| Acute Toxicity | Fischer 344 Rats | >250 | Necrosis of intestinal crypts; bone marrow hypoplasia |

| Chronic Toxicity | B6C3F1 Mice | 100 - 200 | Increased neoplasms; decreased survival rates |

| Mutagenicity | Salmonella typhimurium | N/A | Induced genetic mutations |

| Carcinogenicity | B6C3F1 Mice | Variable | Tumor development in forestomach |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-chloro-2-methyl-2-(methylsulfanyl)propane, and how can reaction conditions be optimized?

- The compound can be synthesized via nucleophilic substitution, where the chloro group is introduced using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A plausible route involves reacting 2-methyl-2-(methylsulfanyl)propanol with thionyl chloride under anhydrous conditions at 0–5°C, followed by purification via fractional distillation. Yield optimization requires precise control of stoichiometry, reaction time (4–6 hours), and catalyst selection (e.g., pyridine to neutralize HCl) .

- Key parameters : Temperature control (<10°C to prevent side reactions), solvent choice (e.g., dichloromethane for polarity), and inert atmosphere (N₂/Ar) to avoid hydrolysis of intermediates.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : ¹H NMR will show resonances for the methyl groups (δ ~1.3–1.5 ppm) and the methylsulfanyl moiety (δ ~2.1 ppm). ¹³C NMR will confirm the quaternary carbon adjacent to sulfur (δ ~55–60 ppm).

- IR : Stretching vibrations for C-Cl (~550–650 cm⁻¹) and C-S (~650–750 cm⁻¹) bonds.

- Mass Spectrometry : Molecular ion peak at m/z 152 (C₅H₁₁ClS⁺) with fragmentation patterns indicating loss of Cl (→ m/z 117) and CH₃S (→ m/z 91).

- HPLC/GC-MS : Use C18 columns (HPLC) with acetonitrile/water mobile phases or DB-5MS columns (GC-MS) for purity analysis .

Q. How does the compound’s stability vary under different storage conditions?

- The chloro group makes it moisture-sensitive. Store in amber glass vials under inert gas (Ar) at −20°C. Stability tests show <5% degradation over 6 months when protected from light and humidity. Avoid prolonged exposure to bases or oxidizing agents, as the thioether may oxidize to sulfoxide .

Advanced Research Questions

Q. What reaction mechanisms dominate when this compound participates in nucleophilic substitutions or oxidations?

- SN2 Mechanism : The chloro group undergoes substitution with nucleophiles (e.g., OH⁻, NH₃) in polar aprotic solvents (DMF, DMSO). Steric hindrance from the geminal methyl groups may reduce reaction rates compared to less hindered analogs.

- Oxidation : The methylsulfanyl group oxidizes to sulfoxide (→ CH₃S(O)-) with H₂O₂ or mCPBA, and further to sulfone (→ CH₃SO₂-) under strong oxidizing conditions (e.g., KMnO₄). Kinetic studies suggest pseudo-first-order behavior in oxidation reactions .

Q. How can computational chemistry (DFT/MD) predict the compound’s reactivity and interactions in biological systems?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO gap ~5.2 eV) and electrostatic potential maps, highlighting nucleophilic attack sites.

- Molecular Dynamics : Simulate binding to enzyme pockets (e.g., cytochrome P450) to predict metabolic pathways. Docking studies suggest moderate affinity for hydrophobic active sites due to the methylsulfanyl group .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

- In vitro assays : Use standardized cytotoxicity assays (e.g., MTT on HEK-293 cells) with IC₅₀ comparisons against controls. Address variability by testing under consistent oxygen levels (5% CO₂) and serum concentrations (10% FBS).

- Metabolic Profiling : Employ LC-MS/MS to identify metabolites and validate enzyme inhibition claims (e.g., CYP3A4). Cross-reference with structural analogs (e.g., 2-methyl-2-(phenylsulfanyl)propane) to isolate structure-activity relationships .

Q. What role does the methylsulfanyl group play in modulating the compound’s electronic and steric properties?

- Electronic Effects : The sulfur atom’s electronegativity (χ = 2.58) creates a weak electron-donating effect (+I), stabilizing adjacent carbocations. This contrasts with stronger electron-withdrawing groups (e.g., -NO₂).

- Steric Effects : The branched methyl groups increase steric bulk (Taft’s Eₛ ≈ −1.24), slowing reactions at the central carbon. Conformational analysis (via XRD) shows a tetrahedral geometry with bond angles ~109.5° .

Methodological Guidelines

- Synthetic Optimization : Use design of experiments (DoE) to vary temperature, solvent, and catalyst ratios. Monitor via inline FTIR for real-time reaction tracking.

- Data Validation : Cross-check spectral data with NIST Chemistry WebBook entries for analogous chloro-thioether compounds .

- Contradiction Analysis : Apply principal component analysis (PCA) to multi-lab datasets to identify outlier variables (e.g., solvent purity, assay protocols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.